molecular formula C25H43ClN2O2 B054269 Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide CAS No. 124237-29-2

Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide

Cat. No. B054269
M. Wt: 439.1 g/mol
InChI Key: BWYOPJDHMNXIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPMPH and is a hydrazide derivative of propanoic acid.

Mechanism Of Action

The exact mechanism of action of CPMPH is still under investigation. However, studies have suggested that CPMPH exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. CPMPH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

CPMPH has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, CPMPH has been shown to inhibit cell growth and induce apoptosis. CPMPH has also been shown to inhibit the growth of weeds by inhibiting the activity of certain enzymes involved in plant growth and development. In addition, CPMPH has been shown to exhibit surfactant and emulsifying properties in material science.

Advantages And Limitations For Lab Experiments

One of the major advantages of using CPMPH in lab experiments is its potential as a chemotherapeutic agent against cancer cells. CPMPH has also been shown to exhibit potent herbicidal activity, making it a potential candidate for use as a herbicide. However, one of the limitations of using CPMPH in lab experiments is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of CPMPH. One potential direction is the further investigation of its potential as a chemotherapeutic agent against cancer cells. Another potential direction is the study of its potential use as a herbicide in agriculture. In addition, further studies are needed to investigate the toxicity and safety of CPMPH in humans and animals.

Synthesis Methods

The synthesis of CPMPH involves the reaction of 4-chloro-3-pentadecylphenol with 2-bromo-2-methylpropanoic acid followed by the reaction with hydrazine hydrate. The product obtained is further purified using column chromatography to obtain CPMPH in a pure form.

Scientific Research Applications

CPMPH has been extensively studied for its potential applications in various fields such as drug discovery, agriculture, and material science. In drug discovery, CPMPH has been shown to exhibit promising activity against cancer cells and has been studied as a potential chemotherapeutic agent. In agriculture, CPMPH has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, CPMPH has been studied for its potential use as a surfactant and emulsifier.

properties

CAS RN

124237-29-2

Product Name

Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide

Molecular Formula

C25H43ClN2O2

Molecular Weight

439.1 g/mol

IUPAC Name

2-(4-chloro-3-pentadecylphenoxy)-2-methylpropanehydrazide

InChI

InChI=1S/C25H43ClN2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)26)30-25(2,3)24(29)28-27/h18-20H,4-17,27H2,1-3H3,(H,28,29)

InChI Key

BWYOPJDHMNXIJV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl

Other CAS RN

124237-29-2

synonyms

2-(4-chloro-3-pentadecyl-phenoxy)-2-methyl-propanehydrazide

Origin of Product

United States

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